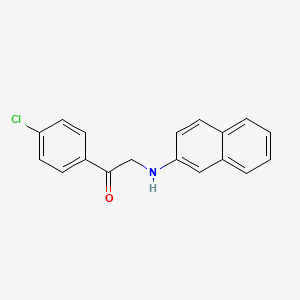
1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone, also known as CNQX, is a synthetic compound that belongs to the class of glutamate receptor antagonists. It is widely used in scientific research to study the role of glutamate receptors in the central nervous system. In
Wirkmechanismus
1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone acts as a competitive antagonist of the AMPA receptor subtype of glutamate receptors. It binds to the receptor site and prevents glutamate from binding, thereby blocking the activity of the receptor. This leads to a decrease in the excitatory neurotransmission mediated by the AMPA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the excitability of neurons and reduce the release of glutamate. It has also been shown to have neuroprotective effects and to reduce the damage caused by ischemia and other pathological conditions. In addition, this compound has been shown to improve learning and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone has several advantages for lab experiments. It is a selective antagonist of the AMPA receptor subtype of glutamate receptors, which allows researchers to study the role of these receptors specifically. It is also relatively stable and can be used in various experimental conditions. However, this compound also has some limitations. It can have off-target effects on other receptors, which can lead to unwanted effects. In addition, its potency and specificity can vary depending on the experimental conditions, which can affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone in scientific research. One area of research is the role of AMPA receptors in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another area of research is the development of more selective and potent AMPA receptor antagonists that can be used in clinical settings. Finally, the use of this compound in combination with other drugs or therapies could lead to new treatments for various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that is widely used in scientific research to study the role of glutamate receptors in the central nervous system. It is a selective antagonist of the AMPA receptor subtype of glutamate receptors and has several advantages and limitations for lab experiments. Its biochemical and physiological effects have been extensively studied, and there are several future directions for its use in scientific research.
Synthesemethoden
1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone can be synthesized by the reaction of 4-chlorobenzoyl chloride with 2-naphthylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-2-(2-naphthylamino)ethanone is widely used in scientific research to study the role of glutamate receptors in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in various physiological processes such as learning, memory, and synaptic plasticity. This compound is a selective antagonist of the AMPA receptor subtype of glutamate receptors and is used to block the activity of these receptors in the brain. This allows researchers to study the role of AMPA receptors in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-(naphthalen-2-ylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c19-16-8-5-14(6-9-16)18(21)12-20-17-10-7-13-3-1-2-4-15(13)11-17/h1-11,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERVUIGZDMAQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

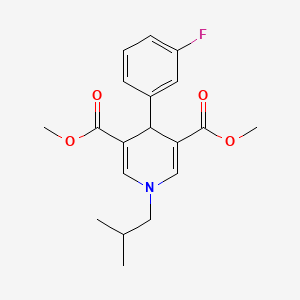
![4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5773613.png)
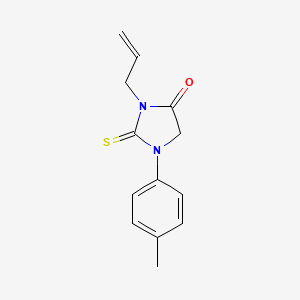
![1-[(5-nitro-2-furyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5773629.png)
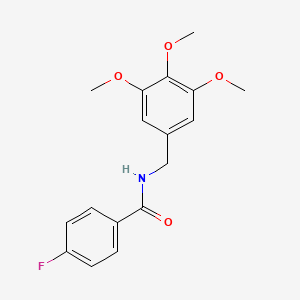
![2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
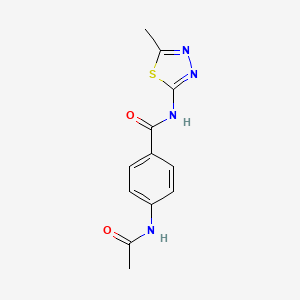
![3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5773654.png)
![5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5773659.png)
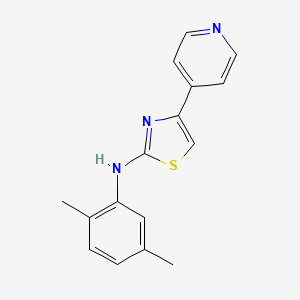
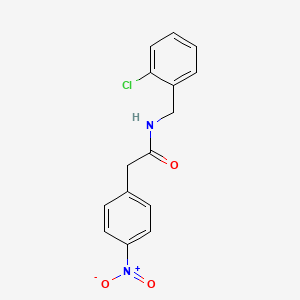
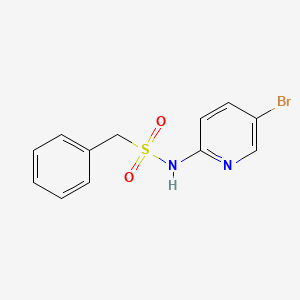
![2-(2-furyl)-3-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B5773687.png)
